6-Methyl-1-nonanol
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Overview
Description
6-Methyl-1-nonanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon chain with a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-1-nonanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired alcohol. For example, the reaction of 6-methylnonan-1-one with a Grignard reagent can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of the corresponding aldehyde or ketone. This process typically uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: SOCl₂, phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 6-Methylnonanal (aldehyde), 6-Methylnonanoic acid (carboxylic acid).
Reduction: 6-Methylnonane (alkane).
Substitution: 6-Methylnonyl chloride (alkyl chloride).
Scientific Research Applications
6-Methyl-1-nonanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1-nonanol involves its interaction with specific molecular targets. For example, in biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methylnonan-1-ol: Another alcohol with a methyl group at the fourth position.
6-Methylnonan-3-one: A ketone with a methyl group at the sixth position.
Uniqueness
6-Methyl-1-nonanol is unique due to its specific structure and functional group positioning, which confer distinct chemical and biological properties. Its role as a pheromone in insects and its applications in various fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C10H22O |
---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
6-methylnonan-1-ol |
InChI |
InChI=1S/C10H22O/c1-3-7-10(2)8-5-4-6-9-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
GTVXMPDPXBTLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCCO |
Origin of Product |
United States |
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